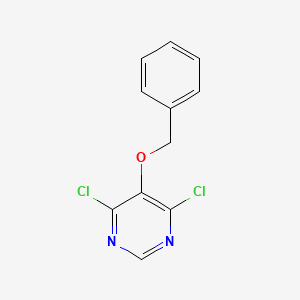

5-(Benzyloxy)-4,6-dichloropyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The study of pyrimidines dates back to the 19th century, long before the parent compound was isolated. Early chemists worked with pyrimidine derivatives such as alloxan, which was known in the early 1800s. nih.gov A significant milestone occurred in 1879 when Grimaux reported the laboratory synthesis of barbituric acid from urea (B33335) and malonic acid. nih.gov The systematic investigation of this class of compounds began in earnest with Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin" in 1885. nih.gov However, the parent pyrimidine compound itself was not prepared until 1900 by Gabriel and Colman. nih.gov

The evolution of pyrimidine research accelerated dramatically with the discovery of its role in biology. Pyrimidine derivatives were identified as essential building blocks of nucleic acids—cytosine, thymine, and uracil (B121893). nih.govgoogle.com This discovery connected the field of organic synthesis with the burgeoning sciences of genetics and molecular biology, cementing the significance of pyrimidine research and driving the exploration of new derivatives for a wide range of applications. mdpi.com

Pyrimidine Core as a Fundamental Heterocyclic System in Organic Chemistry

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring. google.comgoogle.com This arrangement of nitrogen atoms makes the pyrimidine ring electron-deficient and influences its chemical reactivity. As a fundamental heterocyclic system, its importance is multifaceted:

Biological Significance : The pyrimidine core is central to the nucleobases that form DNA and RNA. nih.gov In DNA, adenine (B156593) pairs with thymine, and guanine (B1146940) pairs with cytosine. In RNA, uracil replaces thymine. nih.gov This role in the genetic code is the primary reason for their ubiquity in nature.

Medicinal Chemistry Scaffold : The pyrimidine ring is considered a "privileged scaffold" in drug discovery. Its ability to interact with biological macromolecules through hydrogen bonding and other interactions has led to its incorporation into a vast number of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. mdpi.com

Synthetic Versatility : The pyrimidine ring can be functionalized at various positions, allowing chemists to fine-tune its electronic, steric, and physicochemical properties. This versatility makes it a crucial building block for creating complex molecules with desired functions. google.com

Overview of Synthetic Strategies for Halogenated Pyrimidines

Halogenated pyrimidines, particularly chloropyrimidines, are highly valuable intermediates in organic synthesis. The chlorine atoms act as excellent leaving groups, allowing for the subsequent introduction of various functional groups through nucleophilic substitution reactions.

A common and robust method for the synthesis of 4,6-dichloropyrimidines involves the chlorination of the corresponding 4,6-dihydroxypyrimidines. The dihydroxy precursors can exist in tautomeric keto forms and are often prepared through cyclocondensation reactions. epo.org The subsequent chlorination is typically achieved using powerful chlorinating agents.

Common Chlorinating Agents for Dihydroxypyrimidines:

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Often used with a tertiary amine base like dimethylaniline or diisopropylethylamine, heated to reflux. | epo.orgchemicalbook.com |

For a substituted compound like 5-(Benzyloxy)-4,6-dichloropyrimidine, the synthesis would logically start with a precursor already containing the benzyloxy group at the 5-position, such as 5-(benzyloxy)-4,6-dihydroxypyrimidine. This precursor would then undergo chlorination. Similar syntheses have been documented for related compounds where a substituent is present at the C-5 position, such as 5-methoxy, 5-fluoro, or 5-nitro groups, before the chlorination of the hydroxyl groups at C-4 and C-6. google.comchemicalbook.compatsnap.com

Rationale for Investigating Substituted Dichloropyrimidines

The investigation of substituted dichloropyrimidines, such as this compound, is driven by their utility as versatile synthetic platforms. The two chlorine atoms at the 4- and 6-positions are reactive sites for nucleophilic aromatic substitution (SNAr), but their reactivity can be influenced by the nature of the substituent at the 5-position.

Many studies have shown that the reactivity at the C-4 position of a dichloropyrimidine is generally higher than at the C-2 position. nih.gov For 4,6-dichloropyrimidines, both positions are susceptible to substitution. The presence of a substituent at the C-5 position, such as the electron-donating benzyloxy group, can modulate the reactivity of the adjacent chlorine atoms. This allows for the potential of sequential and regioselective substitution reactions, where one chlorine atom is replaced under one set of conditions, followed by the replacement of the second chlorine under different conditions.

This stepwise functionalization is a powerful tool for building molecular diversity. By carefully choosing nucleophiles and reaction conditions, a wide array of derivatives can be synthesized from a single dichloropyrimidine intermediate. This strategy is central to the development of new pharmaceutical candidates and other functional organic materials. For example, 2,4-dichloro-5-alkoxypyrimidines have been used as key intermediates in the modular synthesis of antimalarial drugs. The investigation of compounds like this compound is therefore a rational step in exploring new chemical space and developing novel, complex molecules with potential biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2N2O |

|---|---|

Molecular Weight |

255.10 g/mol |

IUPAC Name |

4,6-dichloro-5-phenylmethoxypyrimidine |

InChI |

InChI=1S/C11H8Cl2N2O/c12-10-9(11(13)15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

LAVPRNBTAJISIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CN=C2Cl)Cl |

Origin of Product |

United States |

Synthesis of 5 Benzyloxy 4,6 Dichloropyrimidine

Retrosynthetic Analysis of the 5-(Benzyloxy)-4,6-dichloropyrimidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach simplifies the planning of a synthetic route.

The pyrimidine (B1678525) ring is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Common retrosynthetic strategies for pyrimidine synthesis involve disconnections of the C-N bonds, which typically leads to precursors like 1,3-dicarbonyl compounds and an amidine, urea (B33335), or guanidine (B92328) derivative. lakotalakes.comresearchgate.net This approach builds the ring by forming two C-N bonds in a condensation reaction. lakotalakes.com Another strategy involves the transformation of a pre-existing pyrimidine ring, which is often more practical for complex, substituted pyrimidines. A deconstruction-reconstruction approach can also be employed, where a complex pyrimidine is opened to an intermediate that can then be recyclized to form a diversified set of analogues. nih.govresearchgate.net

For the this compound scaffold, the most logical disconnections involve the bonds attached to the functional groups on the pyrimidine ring rather than breaking the ring itself. The primary disconnection is the C-O ether linkage of the benzyloxy group. This simplifies the target molecule to a 5-hydroxypyrimidine (B18772) intermediate and a benzyl (B1604629) halide. A further functional group interconversion (FGI) on the chloro groups would lead to a dihydroxypyrimidine precursor.

Based on the retrosynthetic analysis, the key synthetic intermediates and precursors for this compound are identified. The most direct precursor is 4,6-dichloropyrimidine (B16783). The synthesis would proceed by first obtaining this key intermediate and then introducing the benzyloxy group at the 5-position, likely via a nucleophilic substitution reaction on a 5-halo-4,6-dichloropyrimidine or by first creating 4,6-dichloro-5-hydroxypyrimidine and then performing a Williamson ether synthesis.

Therefore, the critical precursors are:

4,6-Dichloropyrimidine : This forms the core heterocyclic structure.

Benzyl alcohol or Benzyl halide (e.g., Benzyl bromide) : This provides the benzyloxy substituent.

Precursors and Starting Materials for Pyrimidine Core Formation

The formation of the 4,6-dichloropyrimidine core is a crucial step and can be achieved from several readily available starting materials.

4,6-Dichloropyrimidine is a vital intermediate used in the synthesis of many pharmaceutical and agrochemical products. guidechem.com It is typically a white crystalline solid that may turn yellow-brown during storage and is soluble in solvents like toluene. guidechem.com

One synthetic route to 4,6-dichloropyrimidine starts from 4,6-diaminopyrimidine (B116622). This method involves a Sandmeyer-type reaction. The process begins with the diazotization of 4,6-diaminopyrimidine in hydrochloric acid with sodium nitrite (B80452) at low temperatures (e.g., -5 °C). chemicalbook.comchemicalbook.com The resulting diazonium salt is then added to a solution of cuprous chloride in hydrochloric acid and heated to facilitate the replacement of the diazo groups with chlorine atoms. chemicalbook.comchemicalbook.com The final product is isolated by extraction and distillation, with reported yields around 86.4%. chemicalbook.com

| Step | Reagents | Conditions |

| Diazotization | 4,6-Diaminopyrimidine, 31% Hydrochloric Acid, 33% Sodium Nitrite | Cool to -5 °C, dropwise addition of sodium nitrite, react for 2 hours. chemicalbook.comchemicalbook.com |

| Sandmeyer Reaction | Diazonium salt solution, Cuprous Chloride, 31% Hydrochloric Acid | Dropwise addition of diazonium salt, heat to 45 °C for 2 hours. chemicalbook.com |

| Work-up | Trichloroethane (extraction), Distillation | Extraction followed by distillation to purify the product. chemicalbook.com |

A more common and industrially significant method for synthesizing 4,6-dichloropyrimidine is the chlorination of 4,6-dihydroxypyrimidine (B14393) (which exists in tautomeric forms). epo.org This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base. guidechem.comgoogle.comjustia.com

The reaction involves treating 4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride, which acts as both the reagent and the solvent in some cases. justia.com The addition of a base, such as a tertiary amine, is crucial to scavenge the HCl produced during the reaction and to catalyze the process. justia.com Various bases have been employed, including dimethylaniline, triethylamine, and hindered amines like N,N-diisopropylethylamine (Hünig's base). google.comjustia.com The reaction is typically heated to temperatures ranging from 25 °C to 120 °C. google.com After the reaction is complete, the excess phosphorus oxychloride is distilled off, and the product is isolated by carefully quenching the reaction mixture in water or ice, followed by extraction. justia.com Yields for this method are often very high, with some processes reporting nearly 100%. chemicalbook.com

Another reported method uses phosgene (B1210022) (COCl₂) as the chlorinating agent in the presence of a tertiary amine base like dimethylaniline and a chlorinated solvent. epo.org This process can be advantageous as it reduces the production of phosphoric acid by-products associated with POCl₃. epo.org However, the low solubility of 4,6-dihydroxypyrimidine can lead to lower conversion rates. guidechem.com

| Chlorinating Agent | Base/Catalyst | Solvent | Temperature | Reported Yield |

| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Excess POCl₃ | Reflux | Not specified justia.com |

| Phosphorus Oxychloride (POCl₃) | Trialkylamine (e.g., Triethylamine) | Excess POCl₃ | 20 °C to Reflux | High Purity justia.com |

| Phosphorus Oxychloride (POCl₃) | N,N-Diisopropylethylamine (Hünig's base) | Excess POCl₃ or other solvent | 25 °C to 120 °C | Not specified google.com |

| Phosphorus Oxychloride (POCl₃) | 2-Methyl-5-ethyl-pyridine | Excess POCl₃ | Not specified | ~100% chemicalbook.com |

| Phosgene (COCl₂) | Dimethylaniline | Dichloromethane (B109758) | Reflux | 58% (product ratio) epo.org |

Introduction of the Benzyloxy Moiety Precursors

The introduction of the benzyloxy group is a critical step in the synthesis. This is typically achieved using precursors derived from benzyl alcohol.

Benzyl alcohol serves as the primary source for the benzyloxy moiety. However, due to its relatively low nucleophilicity, it is often converted into a more reactive species. The most common strategy involves deprotonation of the hydroxyl group with a strong base to form a benzyloxide salt, typically sodium or potassium benzyloxide. This anionic reagent is a much stronger nucleophile, capable of readily participating in substitution reactions.

Common bases used for this transformation include:

Sodium hydride (NaH)

Sodium ethoxide (NaOEt) or Sodium methoxide (B1231860) (NaOMe)

Potassium tert-butoxide (KOtBu)

The reaction is typically carried out in an aprotic solvent to prevent reprotonation of the resulting benzyloxide anion.

O-benzylation is the process of forming a benzyl ether. A prevalent method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide (in this case, a deprotonated hydroxypyrimidine) with a benzyl halide, such as benzyl chloride or benzyl bromide.

In a typical procedure, the pyrimidine precursor bearing a hydroxyl group is treated with a base like sodium ethoxide to generate the corresponding alkoxide in situ. This is followed by the addition of the benzyl halide. researchgate.net The alkoxide performs a nucleophilic attack on the benzylic carbon, displacing the halide and forming the C-O-benzyl bond. researchgate.net This technique is widely applicable for the preparation of various benzyl ethers. researchgate.net

Direct Synthetic Routes to this compound

The construction of the target molecule generally involves two key transformations: the introduction of the benzyloxy group at the C-5 position and the halogenation of the C-4 and C-6 positions. The order of these steps defines the direct synthetic strategy.

One potential route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy would start with a pre-existing 4,6-dichloropyrimidine ring, which is highly electron-deficient and thus activated for nucleophilic attack.

In this scenario, a nucleophile such as sodium benzyloxide would be reacted with 4,6-dichloropyrimidine. The benzyloxide anion would attack one of the carbon atoms bearing a chlorine atom (C-4 or C-6), leading to the displacement of a chloride ion and the formation of the desired ether linkage. Symmetrically substituted 4,6-dichloropyrimidine derivatives are known to undergo SNAr reactions effectively with various nucleophiles. mdpi.com However, this specific route for introducing a C-5 benzyloxy group would require a starting material like 4,5,6-trichloropyrimidine, where the benzyloxide would selectively displace the C-5 chlorine, a process that can be complicated by regioselectivity issues.

A more common and generally higher-yielding approach involves introducing the chlorine atoms as the final step. This route begins with the synthesis of a precursor, 5-(benzyloxy)pyrimidine-4,6-diol. This dihydroxypyrimidine exists in tautomeric equilibrium with its more stable dione (B5365651) form, 5-(benzyloxy)barbituric acid.

The conversion of the 4,6-dihydroxy groups to chloro groups is a standard transformation in pyrimidine chemistry. mdpi.comnih.gov This is typically achieved by treating the dihydroxy precursor with a strong chlorinating agent. The reaction effectively replaces the hydroxyl groups with chlorine atoms, yielding the final product. Several reagents and conditions have been developed for this purpose, reflecting the importance of chloropyrimidines as versatile synthetic intermediates. nih.govnih.gov

| Chlorinating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Used in excess as both reagent and solvent, often with a tertiary amine (e.g., pyridine, N,N-dimethylaniline) as a catalyst, heated to reflux. | nih.govnih.gov |

| Phosphorus pentachloride (PCl₅) | Often used in combination with POCl₃ to enhance reactivity. | nih.gov |

| Thionyl chloride (SOCl₂) | Can be used, sometimes with a catalytic amount of DMF (forming Vilsmeier reagent in situ). | nih.govgoogle.com |

| Phosgene (COCl₂) | Used with additives like DMF in an appropriate solvent. | nih.gov |

Alternative and Optimized Synthetic Methodologies for this compound

Given the industrial and pharmaceutical importance of dichloropyrimidines, significant effort has been directed towards optimizing their synthesis to improve yield, safety, and environmental impact.

One major area of optimization focuses on the chlorination step. Traditional methods often use a large excess of phosphorus oxychloride, which serves as both the reagent and the solvent. nih.gov This creates a significant amount of acidic waste during workup, posing environmental and safety challenges on a large scale. An improved, solvent-free procedure has been developed that utilizes an equimolar amount of POCl₃ in the presence of one equivalent of a base like pyridine. nih.gov The reaction is heated in a sealed reactor, leading to high yields and purity with a much simpler workup and significantly less waste. nih.gov

Another optimized approach involves the use of Vilsmeier-type reagents. The Vilsmeier-Haack-Arnold reagent, generated from a chlorinating agent like POCl₃ or SOCl₂ and a tertiary amide like N,N-dimethylformamide (DMF), is a highly effective and often milder alternative for converting hydroxypyrimidines to their corresponding chloropyrimidines. nih.govresearchgate.net This method has been successfully applied to the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines in high yields and represents a valuable tool for these transformations. nih.govresearchgate.netnih.gov

Stepwise Functionalization of the Pyrimidine Nucleus

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions involving the stepwise functionalization of a pyrimidine precursor. A common and logical approach begins with the construction of a pyrimidine ring bearing the desired oxygen functionality at the 5-position, which is subsequently chlorinated.

One plausible synthetic pathway commences with a substituted malonic ester. Specifically, diethyl benzyloxymalonate can serve as a key starting material. The synthesis of this precursor can be achieved through the benzylation of diethyl malonate. The reaction of diethyl malonate with a suitable base, such as sodium ethoxide, generates the corresponding enolate, which then undergoes nucleophilic substitution with benzyl bromide to yield diethyl benzyloxymalonate.

The core pyrimidine ring is then constructed via a condensation reaction. The diethyl benzyloxymalonate is treated with a reagent that provides the N-C-N fragment of the pyrimidine ring. Formamide is a common and effective choice for this transformation, leading to the formation of 5-(benzyloxy)-4,6-dihydroxypyrimidine. This cyclization reaction is typically carried out at elevated temperatures.

The final and crucial step in this synthetic sequence is the conversion of the dihydroxy functionality to the corresponding dichloro groups. This is a common transformation in pyrimidine chemistry and is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. The reaction involves heating 5-(benzyloxy)-4,6-dihydroxypyrimidine in neat phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. Following the reaction, a careful workup procedure is necessary to quench the excess phosphorus oxychloride and isolate the desired this compound.

An alternative strategy for the chlorination step involves the use of the Vilsmeier-Haack-Arnold reagent, which can be generated in situ from oxalyl chloride or thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This method can sometimes offer milder reaction conditions and improved yields for the conversion of dihydroxypyrimidines to their dichloro counterparts. nih.govnih.gov

A summary of a potential synthetic route is presented in the table below:

| Step | Starting Material | Reagent(s) | Product |

| 1 | Diethyl malonate | 1. Sodium ethoxide2. Benzyl bromide | Diethyl benzyloxymalonate |

| 2 | Diethyl benzyloxymalonate | Formamide | 5-(Benzyloxy)-4,6-dihydroxypyrimidine |

| 3 | 5-(Benzyloxy)-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | This compound |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com The synthesis of this compound, as outlined above, can be evaluated and redesigned through a green chemistry lens to improve its sustainability. benthamdirect.comnih.gov

Atom Economy and Waste Reduction: The traditional synthesis often involves stoichiometric reagents and can generate significant waste. For instance, the use of phosphorus oxychloride for chlorination produces phosphoric acid byproducts. google.com Exploring catalytic methods for chlorination would be a significant step towards a greener process. While not yet specifically reported for this molecule, research into alternative chlorinating agents that offer higher atom economy and produce less hazardous waste is an active area of investigation in organic synthesis.

Use of Safer Solvents and Reagents: The use of hazardous reagents like phosphorus oxychloride and solvents like chloroform (B151607) or dichloromethane in the workup stages poses environmental and safety risks. A key green chemistry objective would be to replace these with safer alternatives. For example, the use of phosphorus trichloride (B1173362) has been explored as a less toxic alternative to phosphorus oxychloride in the synthesis of related 5-methoxy-4,6-dichloropyrimidine. google.com Furthermore, investigating solvent-free reaction conditions or the use of greener solvents such as ionic liquids or deep eutectic solvents for the condensation and chlorination steps could significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.in

Energy Efficiency: The classical synthesis often requires high temperatures for the condensation and chlorination steps. The application of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times, lower energy consumption, and in some cases, improved yields and purities. powertechjournal.combenthamdirect.com These techniques have been successfully applied to the synthesis of various pyrimidine derivatives and could be adapted for the synthesis of this compound. rasayanjournal.co.in

Catalysis: The use of catalysts is a cornerstone of green chemistry. mdpi.com In the context of this synthesis, exploring catalytic alternatives to stoichiometric reagents is paramount. For the benzylation of diethyl malonate, phase-transfer catalysts could be employed to facilitate the reaction in a biphasic system, potentially reducing the need for anhydrous organic solvents. For the chlorination step, the development of a robust catalytic system that avoids the use of phosphorus-based reagents would be a major advancement.

A comparative overview of traditional versus potential green approaches is provided below:

| Synthetic Step | Traditional Approach | Potential Green Chemistry Approach |

| Benzylation | Use of strong bases and organic solvents. | Phase-transfer catalysis; use of greener solvents. |

| Cyclization | High-temperature reaction in formamide. | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction time and energy. |

| Chlorination | Stoichiometric use of phosphorus oxychloride. | Use of alternative, less hazardous chlorinating agents; development of a catalytic chlorination method. |

| Workup/Purification | Use of chlorinated organic solvents for extraction. | Use of greener extraction solvents; solvent-free purification techniques like crystallization. |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Reactivity and Transformation of 5 Benzyloxy 4,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary pathway for the functionalization of 5-(benzyloxy)-4,6-dichloropyrimidine involves the SNAr mechanism. In this two-step process, a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity. The two chlorine atoms at the C-4 and C-6 positions are the principal sites for these reactions.

Regioselectivity in the nucleophilic substitution of dichloropyrimidines is a critical aspect that dictates the synthetic utility of these scaffolds. The outcome of the reaction is governed by the electronic activation of the carbon-halogen bonds and the steric environment around the reaction centers.

In 4,6-dichloropyrimidines, the C-4 and C-6 positions are electronically equivalent due to the symmetrical placement of the two ring nitrogen atoms. Both positions are ortho and para to the ring nitrogens, which exert a strong electron-withdrawing effect, thereby activating these sites for nucleophilic attack. Consequently, in an unsubstituted 4,6-dichloropyrimidine (B16783), the initial nucleophilic attack can occur at either the C-4 or C-6 position with equal probability, often leading to a mixture of mono-substituted products unless a large excess of the pyrimidine (B1678525) is used. Once the first substitution has occurred, the nature of the newly introduced substituent determines the reactivity of the remaining chlorine atom.

The presence of a benzyloxy group at the C-5 position of the pyrimidine ring significantly influences the regiochemical outcomes of SNAr reactions. The benzyloxy group, like a methoxy (B1213986) group, is electronically bifunctional; it is electron-withdrawing through its inductive effect but electron-donating via its resonance effect. This resonance donation increases the electron density at the ortho positions (C-4 and C-6), which would typically deactivate them towards nucleophilic attack.

The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a variety of nucleophiles. While specific data for the 5-benzyloxy derivative is limited, the reactivity can be reliably inferred from its close analog, 4,6-dichloro-5-methoxypyrimidine (B156074), which undergoes facile substitution with nitrogen and oxygen nucleophiles.

The reaction of 5-alkoxy-4,6-dichloropyrimidines with amines is a common and efficient method for synthesizing aminopyrimidines. These reactions typically proceed under basic conditions or at elevated temperatures to facilitate the displacement of one or both chlorine atoms. The use of a base, such as potassium carbonate or a tertiary amine, is often required to neutralize the HCl generated during the reaction. The choice of solvent, temperature, and stoichiometry can be modulated to favor either mono- or di-substitution. For example, catalyst-free monoamination of 4,6-dichloropyrimidine can be achieved at high temperatures in DMF with potassium carbonate as the base. nih.gov

Table 1: Representative Amination Reactions of 5-Alkoxy-4,6-Dichloropyrimidines Data based on the reactivity of the analogous 4,6-dichloro-5-methoxypyrimidine or related systems.

| Nucleophile (Amine) | Product | Conditions | Yield | Reference |

| Adamantylalkylamines | 4-((Adamantylalkyl)amino)-6-chloro-pyrimidine | K₂CO₃, DMF, 140 °C | 60-99% | nih.gov |

| Various Amines | 4-Amino-6-chloro-5-methoxypyrimidine | Atmospheric-pressure ammonolysis/aminolysis | High | google.com |

Alkoxides and phenoxides are effective nucleophiles for the SNAr reaction with 5-alkoxy-4,6-dichloropyrimidines, leading to the formation of pyrimidine ether derivatives. These reactions are typically carried out by treating the dichloropyrimidine with an alcohol or phenol (B47542) in the presence of a strong base, such as sodium hydride or sodium methoxide (B1231860), which generates the corresponding nucleophilic alkoxide or phenoxide in situ. As with amination, controlling the reaction conditions allows for selective mono- or di-substitution. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide proceeds selectively at the C-4/C-6 position, demonstrating the feasibility of such transformations. researchgate.net In some cases, the solvent alcohol can act as the nucleophile, leading to solvolysis products, particularly under basic conditions at elevated temperatures. mdpi.com

Table 2: Representative Alkoxylation/Aryloxylation Reactions of 5-Alkoxy-4,6-Dichloropyrimidines Data based on the reactivity of analogous dichloropyrimidine systems.

| Nucleophile | Product | Conditions | Yield | Reference |

| Sodium Ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtOH, ~20 °C, 2 h | 89% | researchgate.net |

| Alcohols (Solvolysis) | 2-Amino-4-alkoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | EtOH or MeOH, NaOH, rt, 1 h | 60% (Methoxy) | mdpi.com |

| Phenoxides | 4,6-Diaryloxy-5-methoxypyrimidine | NaH, DMF | High |

Scope and Limitations with Various Nucleophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituents of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. mdpi.com This reaction is highly effective for the arylation of dichloropyrimidines. researchgate.net

The Suzuki-Miyaura coupling has been successfully applied to various dichloro-heteroaromatics, including 4,6-dichloropyrimidine, to synthesize diaryl derivatives. researchgate.net The reaction of this compound with various aryl- or heteroarylboronic acids, in the presence of a suitable palladium catalyst and base, can be expected to yield the corresponding 4,6-diaryl- or 4,6-diheteroaryl-5-(benzyloxy)pyrimidines.

The reaction typically proceeds in a stepwise manner, allowing for the potential synthesis of unsymmetrical products if the two chlorine atoms exhibit different reactivity or if the reaction is stopped after the first coupling. Studies on related 4,6-dichloropyrimidines have shown that coupling with arylboronic acids can furnish both mono- and di-arylated products. researchgate.net The reaction is compatible with a wide range of functional groups on the boronic acid partner, including both electron-rich and electron-withdrawing substituents. semanticscholar.org

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. researchgate.net Discovering general reaction conditions is challenging due to the vast number of possible combinations of substrates and parameters. chemistryviews.orgillinois.edu

Catalyst/Ligand System: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladacycles like t-BuXPhos Palladacycle. mdpi.commdpi.com The choice of phosphine (B1218219) ligand is crucial; electron-rich and bulky ligands often accelerate the reaction. nih.gov

Base: The base plays a critical role in the transmetalation step. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). researchgate.netsemanticscholar.org The strength and nature of the base can significantly impact the yield. researchgate.net

Solvent: The choice of solvent is also imperative. mdpi.com Aprotic solvents like 1,4-dioxane, toluene, and dimethoxyethane (DME), often with the addition of water, are frequently used. semanticscholar.orgillinois.edu

A typical optimized system for a related dichloropyrimidine involved using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture. semanticscholar.org Machine learning and automated robotic experimentation are modern approaches being used to efficiently navigate the large parameter space and identify optimal, general conditions for such couplings. chemistryviews.orgillinois.edu

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | semanticscholar.org |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not Specified | Not Specified | Reasonable | researchgate.net |

| Pd SPhos G4 | K₃PO₄ | Dioxane / Water (5:1) | 60 | Variable | illinois.edu |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane / Water | 100 | Variable | illinois.edu |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be employed to functionalize the this compound core.

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes to form C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed to avoid issues like alkyne homocoupling. nih.gov The site-selective Sonogashira coupling of tetrachloropyrimidine has been demonstrated, suggesting that controlled alkynylation of dichloropyrimidines is feasible. researchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and can be used to introduce vinyl groups at the C4 and C6 positions of the pyrimidine ring. wikipedia.org The reaction is generally performed in the presence of a palladium catalyst and a base. organic-chemistry.org

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The primary drawback is the toxicity of the organotin reagents. organic-chemistry.org This reaction could be used to couple various alkyl, vinyl, or aryl groups to the pyrimidine core from a corresponding organostannane.

Compound Index

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Potassium carbonate |

| Potassium phosphate |

| Sodium carbonate |

| t-BuXPhos Palladacycle |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

Copper-Catalyzed Coupling Reactions

The chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions, in particular, offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Ullmann Condensation: The Ullmann condensation, a classic copper-promoted reaction, can be employed to form C-O, C-S, and C-N bonds at the chloro-substituted positions of the pyrimidine ring. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org While specific examples with this compound are not prevalent in the literature, the principles of the Ullmann-type reactions suggest its applicability. nih.gov The reaction proceeds through the formation of a copper(I) alkoxide, thiolate, or amide, which then reacts with the aryl halide. wikipedia.org Modern modifications of the Ullmann reaction often utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide. nih.govscielo.org.za The copper(I) salt acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Recent advancements have focused on the development of copper-catalyzed, palladium-free Sonogashira reactions, which are more cost-effective and environmentally friendly. nih.govrsc.org The reactivity of the chloro-substituents on the this compound core makes them suitable candidates for Sonogashira coupling, enabling the introduction of various alkyne moieties.

| Coupling Reaction | Description | Potential Application to this compound |

|---|---|---|

| Ullmann Condensation | Copper-promoted conversion of aryl halides to aryl ethers, thioethers, and amines. wikipedia.org | Formation of C-O, C-S, or C-N bonds at the 4- and 6-positions. |

| Sonogashira Coupling | Coupling of aryl halides with terminal alkynes, typically catalyzed by palladium and copper. nih.gov | Introduction of alkyne functionalities at the 4- and 6-positions. |

Modifications and Cleavage of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 5-position of the pyrimidine ring. Its removal or modification can be achieved through several synthetic methods.

Hydrogenolysis for Benzyloxy Deprotection

A common and efficient method for the deprotection of a benzyloxy group is hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) ether by catalytic hydrogenation. nih.gov

Catalytic Hydrogenation: The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. nih.govresearchgate.net The process results in the formation of the corresponding alcohol (in this case, 4,6-dichloro-5-hydroxypyrimidine) and toluene. The efficiency of the hydrogenolysis can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. nih.gov The quality of the Pd/C catalyst, including particle size and distribution, can significantly impact the reaction's selectivity and yield. nih.gov

| Deprotection Method | Reagents and Conditions | Products |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C catalyst, various solvents. nih.govresearchgate.net | 4,6-dichloro-5-hydroxypyrimidine and Toluene |

Selective Functionalization of the Benzyl Moiety

The benzyl group itself can undergo selective chemical transformations while remaining attached to the pyrimidine ring. These reactions primarily target the benzylic C-H bonds.

Benzylic Bromination: The benzylic position is susceptible to radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under photo-irradiation. gla.ac.uk This reaction would introduce a bromine atom at the benzylic carbon, transforming the benzyloxy group into a benzoyloxy bromide. This functionalized intermediate can then participate in a variety of subsequent nucleophilic substitution reactions. The selectivity of benzylic bromination over aromatic bromination is a key advantage of this method. gla.ac.uk

Benzylic Oxidation: The benzylic C-H bond can be oxidized to form a carbonyl group. nih.gov A variety of oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net The oxidation of the benzyloxy group in this compound would yield the corresponding benzoyl ester. This transformation provides a route to modify the electronic properties and steric bulk of the substituent at the 5-position.

| Functionalization Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator. gla.ac.uk | Benzoyloxy bromide |

| Benzylic Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net | Benzoyl ester |

Further Transformations of the Pyrimidine Ring

Beyond the reactions at the chloro- and benzyloxy-substituents, the pyrimidine ring itself can undergo further transformations at its nitrogen and unsubstituted carbon atoms.

Reactions at Nitrogen Atoms (e.g., N-Alkylation, N-Oxidation)

The nitrogen atoms in the pyrimidine ring are nucleophilic and can react with electrophiles.

N-Alkylation: The alkylation of pyrimidine nitrogen atoms can occur with various alkylating agents. la-press.orgias.ac.in The regioselectivity of N-alkylation in substituted pyrimidines can be influenced by the electronic and steric effects of the existing substituents. In the case of this compound, alkylation could potentially occur at either of the ring nitrogen atoms, leading to the formation of pyrimidinium salts. The reaction conditions, such as the choice of base and solvent, can play a crucial role in determining the outcome of the reaction. nih.gov

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. rsc.org Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst like sodium tungstate. questjournals.org The introduction of an N-oxide functionality can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity in subsequent reactions and potentially imparting interesting biological activities. nih.gov For fused pyrimidine systems, stronger oxidizing conditions may be required. rsc.org

Reactions at Unsubstituted Carbon Positions (e.g., C-Metallation, C-Functionalization)

The C-2 position of the this compound ring is unsubstituted and represents a site for potential functionalization through metallation followed by reaction with an electrophile.

C-Metallation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings. harvard.eduorganic-chemistry.org In pyrimidine systems, lithiation can be achieved using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net The presence of directing groups can control the site of metallation. nih.gov For 4,6-dichloropyrimidines, metalation at the C-2 position is often challenging due to the acidity of other protons and the potential for nucleophilic attack by the base. However, the use of specialized zinc or magnesium amide bases, such as TMPZnCl·LiCl, has been shown to effectively metallate the C-6 position of 2,4-dichloropyrimidines, suggesting that similar strategies could be applied to achieve C-2 functionalization of this compound. nih.govacs.org

C-Functionalization: Once the C-2 position is metallated, the resulting organometallic intermediate can be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups. researchgate.net This two-step sequence of C-metallation and electrophilic quench provides a versatile method for the synthesis of C-2 substituted pyrimidines. nih.gov

| Position | Reaction Type | Description |

|---|---|---|

| N-1 and N-3 | N-Alkylation | Reaction with alkylating agents to form pyrimidinium salts. la-press.org |

| N-1 and N-3 | N-Oxidation | Oxidation of ring nitrogens to form N-oxides using reagents like m-CPBA or H₂O₂. rsc.orgquestjournals.org |

| C-2 | C-Metallation/Functionalization | Deprotonation with strong bases followed by reaction with electrophiles to introduce substituents. researchgate.netnih.gov |

Spectroscopic and Computational Elucidation of 5 Benzyloxy 4,6 Dichloropyrimidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Elucidaion

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds. For 5-(Benzyloxy)-4,6-dichloropyrimidine, a combination of methods provides a comprehensive structural picture, from atomic connectivity to vibrational and electronic properties.

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. While direct experimental spectra for this compound are not widely published, expected chemical shifts can be reliably predicted based on the analysis of similar structures, such as 5-Benzyl-4,6-dichloropyrimidin-2-amine nih.gov and general principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525), benzylic, and phenyl protons.

Pyrimidine Proton (H-2): A singlet is anticipated for the proton at the C-2 position of the pyrimidine ring. In related dichloropyrimidines, this signal typically appears in the aromatic region.

Methylene (B1212753) Protons (-O-CH₂-Ph): The two protons of the methylene bridge are expected to appear as a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this signal would be shifted downfield, likely in the range of 5.0-5.5 ppm.

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will appear in the aromatic region, typically between 7.2 and 7.5 ppm. The substitution pattern may lead to a complex multiplet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected at distinct chemical shifts. The C-4 and C-6 carbons, bonded to chlorine, would appear significantly downfield, likely in the 160-165 ppm range. The C-5 carbon, attached to the benzyloxy group, would also be in the aromatic region, while the C-2 carbon would appear at a chemical shift typical for pyrimidine systems.

Methylene Carbon (-O-CH₂-Ph): The carbon of the methylene group is expected in the range of 70-80 ppm, influenced by the adjacent oxygen and phenyl group.

Phenyl Carbons (-C₆H₅): The carbons of the benzene (B151609) ring would show signals in the 125-140 ppm range, with the ipso-carbon (attached to the methylene group) appearing at the lower field end of this range.

The following table summarizes the predicted NMR data.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrimidine H-2 | Singlet, ~8.5-9.0 | ~155-160 |

| Methylene (-CH₂-) | Singlet, ~5.0-5.5 | ~70-80 |

| Phenyl (C₆H₅) | Multiplet, ~7.2-7.5 | ~125-140 |

| Pyrimidine C-4, C-6 | - | ~160-165 |

| Pyrimidine C-5 | - | ~115-125 |

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between protons, although in this molecule, with many singlet signals, its utility might be focused on the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton signals to their corresponding carbon atoms, confirming the connectivity between the benzyloxy group and the C-5 position of the pyrimidine ring.

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern. For this compound (C₁₁H₈Cl₂N₂O), the expected molecular weight is approximately 269.0 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic, showing contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1.

Key fragmentation pathways would likely include:

Loss of a Benzyl (B1604629) Radical: Cleavage of the O-CH₂ bond could lead to the loss of a benzyl radical (•CH₂Ph), but the most prominent fragmentation is often the formation of the stable tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91.

Loss of a Benzyloxy Radical: Cleavage of the C5-O bond could result in the loss of a benzyloxy radical (•OCH₂Ph).

Cleavage of the Pyrimidine Ring: Following initial fragmentations, the pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of HCN or related fragments, similar to the fragmentation observed for the parent 4,6-dichloropyrimidine (B16783) compound. nist.gov

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₁H₈Cl₂N₂O]⁺ | Molecular Ion (M⁺) | 269/271/273 |

| [C₇H₇]⁺ | Tropylium Cation | 91 |

| [M - C₇H₇]⁺ | [C₄HCl₂N₂O]⁺ | 178/180/182 |

| [M - Cl]⁺ | [C₁₁H₈ClN₂O]⁺ | 234/236 |

Vibrational spectroscopy provides information about the functional groups present in a molecule. The analysis is based on the vibrations of bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. Based on data for 4,6-dichloropyrimidine osti.gov and benzyloxy compounds, the following peaks are expected:

Aromatic C-H Stretching: Bands above 3000 cm⁻¹, corresponding to the C-H bonds of the pyrimidine and phenyl rings.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) for the methylene (-CH₂-) group.

C=N and C=C Stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

C-O Stretching: A strong band in the 1200-1250 cm⁻¹ region for the aryl ether C-O bond.

C-Cl Stretching: Strong absorptions in the 600-800 cm⁻¹ region are characteristic of the C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. Non-polar bonds often give strong Raman signals. The symmetric stretching of the pyrimidine and phenyl rings would be expected to be prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Ring Stretch | 1400 - 1600 |

| C-O Ether Stretch | 1200 - 1250 |

| C-Cl Stretch | 600 - 800 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring is a chromophore that absorbs in the UV region. The spectrum is characterized by π → π* and n → π* transitions. For the parent 4,6-dichloropyrimidine, absorption maxima are observed in the UV region. nist.gov

The introduction of the benzyloxy group at the C-5 position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the extension of the conjugated π-system by the phenyl ring and the electron-donating resonance effect of the ether oxygen, which has lone pairs of electrons that can interact with the pyrimidine ring.

Quantum Chemical Studies on Reactivity and Regioselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). researchgate.netsemanticscholar.org

For nucleophilic aromatic substitution (SₙAr) reactions on 4,6-dichloropyrimidine, the pyrimidine ring acts as the electrophile. Therefore, the energy and distribution of its LUMO are critical for predicting where a nucleophile will attack. The LUMO represents the regions of the molecule that are most electron-deficient and thus most susceptible to nucleophilic attack.

In unsubstituted or simply substituted dichloropyrimidines, the LUMO lobes are typically largest at the carbon atoms bearing the chlorine atoms, indicating these are the primary sites for substitution. wuxibiology.com For 4,6-dichloropyrimidine, the C-4 and C-6 positions are the electrophilic centers.

Transition State Energy Calculations for Reaction Pathway Prediction

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions by calculating the potential energy surfaces of reactants, intermediates, and products. A key aspect of this is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The energy of this transition state, known as the activation energy, determines the rate of the reaction.

For chloro-substituted pyrimidines, a common and synthetically important reaction is nucleophilic aromatic substitution (SNAr). In the case of dichloropyrimidines, the regioselectivity of the substitution is a critical question. Theoretical calculations, particularly Density Functional Theory (DFT), can be employed to determine the transition state energies for nucleophilic attack at the different chlorinated positions.

Studies on analogous 2,4-dichloropyrimidine (B19661) systems have shown that the presence and nature of substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions. wuxiapptec.com For instance, in the reaction of a 2,4-dichloropyrimidine with an electron-donating group, transition state calculations can reveal why substitution occurs preferentially at one position over another. By modeling the reaction with a surrogate nucleophile, the energy barriers for substitution at each chlorinated carbon can be calculated. A lower transition state energy indicates a more favorable reaction pathway.

Table 1: Calculated Relative Transition State Energies for Nucleophilic Substitution on a Model Dichloropyrimidine System

| Position of Substitution | Relative Transition State Energy (kcal/mol) |

| C-2 | 0.00 |

| C-4 | +3.87 |

Data is illustrative and based on computational studies of similar dichloropyrimidine systems. The actual values for this compound may vary.

These calculations typically involve geometry optimization of the transition state structure and frequency calculations to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state. The difference in the calculated energy barriers can then be used to predict the major product of the reaction. wuxiapptec.com

Computational Insights into Electron Density Distribution and Electrophilic/Nucleophilic Sites

The distribution of electrons within a molecule is fundamental to its chemical reactivity. Computational methods can generate detailed maps of electron density, providing insights into which parts of the molecule are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). This information is invaluable for predicting how a molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP) maps are a common way to visualize this electron distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-poor areas, which are the likely sites for nucleophilic attack.

Table 2: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site | Predicted Character | Rationale |

| Pyrimidine Nitrogens | Nucleophilic | Lone pair of electrons |

| C4 and C6 | Electrophilic | Electron-withdrawing effect of chlorine atoms |

| Oxygen of Benzyloxy Group | Nucleophilic | Lone pairs of electrons |

| Aromatic Ring of Benzyloxy Group | Nucleophilic (π system) | Electron-rich π cloud |

These computational predictions of reactive sites are crucial for understanding and designing chemical reactions involving this compound.

Theoretical Investigations of Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. jchemrev.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide a wealth of information about a molecule's properties, including its geometry, electronic energies, and vibrational frequencies.

For this compound, DFT calculations can be used to optimize the molecular geometry, providing precise bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. wjarr.com A smaller gap generally suggests higher reactivity.

Table 3: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyrimidine

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

These values are for a representative substituted pyrimidine and are intended to be illustrative.

DFT calculations can also be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computational model.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to rotation between them. This creates an "energy landscape" that describes the molecule's flexibility.

Table 4: Hypothetical Rotational Energy Barriers for the Benzyloxy Group

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Coplanar) | 2.5 |

| 90 (Perpendicular) | 0.0 |

| 180 (Coplanar) | 2.5 |

This data is hypothetical and serves to illustrate the concept of a rotational energy barrier. The actual energy landscape may be more complex.

Understanding the conformational preferences and the energy barriers between different conformations is important for predicting the molecule's behavior in different environments, such as in solution or in a crystal lattice.

Studies on Hydrogen Bonding Networks in Crystalline Forms

In the solid state, molecules arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement is determined by intermolecular forces, with hydrogen bonding often playing a dominant role, especially in molecules containing hydrogen bond donors and acceptors.

While this compound itself does not have strong hydrogen bond donors, its derivatives, or its interactions with other molecules in a co-crystal, can involve hydrogen bonding. The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. If, for example, a derivative were synthesized with an amino or hydroxyl group, this would introduce a hydrogen bond donor.

For chlorinated pyrimidine derivatives, weak C-H···N or C-H···Cl hydrogen bonds, as well as π-π stacking interactions between aromatic rings, can also contribute to the stability of the crystal packing. nih.gov Understanding these interactions is crucial for crystal engineering and for predicting the physical properties of the solid material.

Synthetic Utility of 5 Benzyloxy 4,6 Dichloropyrimidine in Organic Synthesis

Precursor in the Synthesis of Highly Substituted Pyrimidine (B1678525) Derivatives

The dichloropyrimidine core of 5-(Benzyloxy)-4,6-dichloropyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective displacement of the chlorine atoms by a wide range of nucleophiles, leading to the synthesis of a variety of highly substituted pyrimidine derivatives.

The chlorine atoms at the C4 and C6 positions exhibit differential reactivity, which can be exploited for the selective introduction of substituents. Generally, the C4 position is more reactive towards nucleophilic attack than the C6 position. This regioselectivity can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Common nucleophiles employed in the substitution reactions of dichloropyrimidines include amines, alcohols, thiols, and carbanions. For instance, reaction with primary or secondary amines can lead to the formation of mono- or di-aminopyrimidine derivatives. Similarly, alkoxides and thiolates can be used to introduce alkoxy and alkylthio groups, respectively.

Furthermore, the benzyloxy group at the C5 position can be deprotected to reveal a hydroxyl group, providing an additional site for functionalization. This versatility makes this compound a valuable precursor for creating libraries of substituted pyrimidines for screening in drug discovery and materials science.

Building Block for Complex Heterocyclic Systems

Beyond its use in synthesizing substituted pyrimidines, this compound serves as a key building block for the construction of more complex, ring-fused heterocyclic systems. The reactive chlorine atoms provide handles for annulation reactions, leading to the formation of polycyclic nitrogen heterocycles with diverse structural motifs.

Annulation and Ring-Fused Pyrimidine Architectures

Annulation reactions involving this compound typically proceed through a sequence of nucleophilic substitution followed by an intramolecular cyclization. By choosing bifunctional nucleophiles, it is possible to construct fused rings onto the pyrimidine core. For example, a nucleophile containing both an amino and a hydroxyl group can react sequentially with the two chlorine atoms to form a new heterocyclic ring fused to the pyrimidine.

The specific nature of the annulation reaction and the resulting ring-fused architecture depend on the nature of the bifunctional nucleophile and the reaction conditions employed. This strategy has been utilized to synthesize a variety of fused pyrimidine systems, which are prevalent in many biologically active molecules.

Construction of Polycyclic Nitrogen Heterocycles

The strategic functionalization of this compound can also pave the way for the construction of elaborate polycyclic nitrogen heterocycles. Through multi-step synthetic sequences that combine nucleophilic substitutions, cross-coupling reactions, and subsequent cyclization cascades, complex molecular frameworks can be assembled.

For instance, the chlorine atoms can be replaced with groups that can participate in intramolecular cycloaddition reactions, such as alkynes or alkenes. Subsequent thermal or metal-catalyzed cyclization can then lead to the formation of intricate polycyclic systems. This approach allows for the generation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds and Chemical Probes

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The ability to readily functionalize the this compound core makes it an attractive intermediate for the synthesis of advanced pharmaceutical scaffolds and chemical probes designed for target-oriented synthesis.

Application in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, this compound can be strategically employed to introduce the pyrimidine motif into a larger target molecule. The reactive chlorine atoms allow for its incorporation into a growing molecular framework through reactions such as Suzuki or Sonogashira cross-coupling, which form carbon-carbon bonds.

Design and Development of Novel Pyrimidine-Derived Chemotypes for Target-Oriented Synthesis

The versatility of this compound allows for the rational design and development of novel pyrimidine-derived chemotypes for target-oriented synthesis. By systematically varying the substituents at the C4 and C6 positions, and by modifying the group at the C5 position, libraries of compounds with diverse chemical properties can be generated.

Future Research Directions and Methodological Advancements

Development of Novel Catalytic and Stereoselective Synthetic Methodologies

The development of new catalytic systems is a cornerstone of modern organic synthesis, aiming to provide efficient and selective access to complex molecules. For pyrimidine (B1678525) derivatives, research is moving towards catalyst- and solvent-free reaction conditions for cycloadditions and the use of metal catalysts like copper and iridium for tandem and multi-component reactions. mdpi.com

Future research will likely focus on adapting these catalytic methods for the specific synthesis and derivatization of 5-(Benzyloxy)-4,6-dichloropyrimidine. For instance, iridium-catalyzed asymmetric allylic etherification, which has been successful for pyrimidinemethanols, could be explored to introduce chiral centers, yielding novel pyrimidine-fused oxazepanes. acs.org Similarly, copper-catalyzed tandem reactions could enable the construction of complex sulfonamide pyrimidine derivatives from simple precursors. mdpi.com

A significant challenge and opportunity lie in stereoselective synthesis. The development of methods for the highly stereoselective synthesis of pyrimidine nucleosides using Lewis acid catalysts points towards future possibilities. oup.com Applying such principles to this compound could enable the enantioselective construction of multifunctional fused heterocyclic systems, which are of great interest in drug discovery. acs.org

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Metal-Catalyzed Cross-Coupling | Functionalization at the C4 and C6 positions by forming C-C and C-X bonds. researchgate.net | High efficiency, broad substrate scope. |

| Iridium-Catalyzed Asymmetric Allylic Etherification | Synthesis of chiral derivatives by reacting with allylic precursors. acs.org | High enantioselectivity (up to 99.5% ee). acs.org |

| Copper-Catalyzed Tandem Reactions | One-pot synthesis of complex derivatives from multiple starting materials. mdpi.com | High yields, step economy. |

| Lewis Acid Catalysis | Stereoselective introduction of functional groups, such as in nucleoside synthesis. oup.com | High stereoselectivity. |

Exploration of Diverse Derivatization Pathways and Functional Group Compatibility

The two chlorine atoms at the 4 and 6 positions of this compound are prime sites for derivatization, typically through nucleophilic substitution reactions. Future research will explore a wider array of nucleophiles to introduce diverse functional groups, expanding the chemical space accessible from this intermediate.

A key area of investigation is the site-selective functionalization of the pyrimidine ring. Recently developed methods for the C2-selective amination of pyrimidines, which proceed through pyrimidinyl iminium salt intermediates, could be adapted to achieve regioselective modification, even in the presence of sensitive functional groups. nih.gov This approach allows for the transformation of the intermediate into various amine products, a highly valuable structural motif in bioactive molecules. nih.gov

Understanding functional group compatibility is crucial for designing complex synthetic routes. Systematic studies, potentially using high-throughput screening methods, will be necessary to map out which functional groups can be tolerated under various reaction conditions used for derivatizing the pyrimidine core. frontiersin.org This includes compatibility with the benzyloxy group, which may be sensitive to certain reagents. Methods for introducing functional groups onto modified RNA containing 2'-amino-pyrimidines in a way that is compatible with enzymatic re-amplification demonstrate the potential for developing highly specific and compatible derivatization techniques. nih.gov

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to transform synthetic chemistry by enabling data-driven approaches to reaction planning and optimization. nih.gov These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and refine reaction conditions with high precision. preprints.org

| AI/ML Application | Function | Impact on Synthesis of this compound |

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. engineering.org.cn | Identifies novel and more efficient pathways to the core structure. |

| Forward-Reaction Prediction | Predicts the outcome (product, yield, selectivity) of a given reaction. nih.gov | Optimizes derivatization reactions, reducing experimental workload. |

| Reaction Condition Optimization | Suggests optimal parameters like temperature, solvent, and catalyst. preprints.org | Improves yield and purity of products while minimizing side reactions. |

| High-Throughput Screening Simulation | Virtually screens libraries of reactants and conditions. preprints.org | Accelerates the discovery of new derivatives with desired properties. |

Application of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. nih.govrsc.org The application of this technology to the synthesis of this compound and its derivatives is a promising avenue for future research.

The synthesis of many heterocyclic compounds, including pharmaceuticals, involves hazardous reagents or intermediates and extreme reaction conditions. d-nb.info Flow reactors, with their small volumes and high surface-area-to-volume ratios, mitigate these risks and allow for reactions to be run safely at high temperatures and pressures. rsc.org This could enable the use of more reactive intermediates in the synthesis of pyrimidine derivatives, potentially unlocking new chemical transformations.

Multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is fed directly into the next without the need for intermediate isolation and purification. mdpi.com This approach significantly reduces production time, waste, and the potential for human error. acs.org A fully automated, multi-step flow synthesis of this compound and its subsequent derivatization could streamline the production of libraries of related compounds for screening purposes. nih.gov

Investigation of Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce the environmental impact of chemical manufacturing. researchgate.net The synthesis of pyrimidines is an area where significant green advancements are being made. rasayanjournal.co.inpowertechjournal.com

Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are also being explored. powertechjournal.com These methods can dramatically shorten reaction times, increase yields, and simplify product purification compared to conventional heating methods. rasayanjournal.co.inkuey.net By integrating these green chemistry principles, the synthesis of this compound can become more economically viable and environmentally responsible. benthamdirect.com

| Green Chemistry Approach | Description | Benefit for Pyrimidine Synthesis |

| Benign Solvents/Solvent-Free | Using water, ionic liquids, or no solvent. rasayanjournal.co.in | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Alternative Energy Sources | Microwave or ultrasound irradiation. powertechjournal.com | Shorter reaction times, higher yields, reduced energy consumption. kuey.net |

| Catalysis | Use of recyclable heterogeneous catalysts or biocatalysts. researchgate.net | Minimizes waste, allows for catalyst reuse, improves selectivity. |

| Multi-Component Reactions | Combining three or more reactants in a single step. rasayanjournal.co.in | Improves atom economy and process efficiency. |

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(Benzyloxy)-4,6-dichloropyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 5-position of 4,6-dichloropyrimidine using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃). Key variables include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products like dechlorinated derivatives.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product (>95%). Impurities often arise from incomplete substitution or benzyl group oxidation .

Q. Q2. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The benzyloxy group shows characteristic aromatic multiplet (δ 7.2–7.4 ppm) and a singlet for the OCH₂Ph group (δ ~5.1 ppm). Absence of NH₂ signals (δ ~5.5–6.0 ppm) differentiates it from amino-substituted analogs (e.g., 5-amino-4,6-dichloropyrimidine) .

- ¹³C NMR : Key peaks include C-Cl (δ ~155–160 ppm) and the benzyloxy quaternary carbon (δ ~85 ppm) .

- IR : Strong C-O-C stretch (~1250 cm⁻¹) and absence of NH stretches (~3300 cm⁻¹) confirm substitution .

Advanced Research Questions

Q. Q3. What experimental strategies address regioselectivity challenges during functionalization of this compound?

Methodological Answer: Regioselectivity at the 4- and 6-positions is influenced by:

- Directed Metalation : Use of LDA or LiTMP at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., alkyl halides).

- Cross-Coupling : Suzuki-Miyaura reactions at the 4- or 6-chloro positions require careful ligand selection (e.g., XPhos for electron-deficient aryl boronic acids) .

- Competitive Reactivity : Kinetic vs. thermodynamic control in SNAr reactions—bulky bases (e.g., DBU) favor substitution at the less hindered 4-position .

Q. Q4. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

Methodological Answer:

- Solvent Polarity : Nonpolar solvents (e.g., hexane) reduce hydrolysis of the benzyloxy group. Polar solvents (e.g., acetone) accelerate degradation via nucleophilic attack at the pyrimidine ring .

- Temperature : Storage at -20°C in anhydrous conditions minimizes decomposition (<5% over 12 months). At room temperature, degradation products include 4,6-dichloropyrimidin-5-ol (confirmed by LC-MS) .

Q. Q5. What computational methods (DFT, MD) predict the reactivity of this compound in heterogeneous catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic sites. Fukui indices highlight the 4- and 6-positions as most reactive .

- Molecular Dynamics (MD) : Simulate adsorption on catalytic surfaces (e.g., Pd/C) to predict binding affinities and reaction pathways. Solvent effects (e.g., DMF vs. THF) are modeled using explicit solvent molecules .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported melting points for this compound derivatives?

Methodological Answer: Reported melting points vary due to:

- Polymorphism : Recrystallization from different solvents (e.g., EtOH vs. toluene) can yield distinct crystalline forms.

- Purity : Impurities as low as 2% (e.g., residual DMF) depress melting points by 10–15°C. Use DSC to confirm thermal behavior .

- Measurement Techniques : Capillary vs. hot-stage microscopy—calibrate instruments with standard references (e.g., benzoic acid) .

Q. Q7. Why do catalytic hydrogenation studies of this compound yield conflicting product ratios?

Methodological Answer:

- Catalyst Poisoning : Trace sulfur or phosphorous impurities in substrates deactivate Pd/C. Pre-treatment with EDTA or Chelex resin improves reproducibility .